Picumeterol
Overview
Description
Picumeterol is a potent and selective beta2-adrenergic receptor agonist. It is known for its long-lasting relaxation effects on airway smooth muscles, making it a valuable compound in the treatment of asthma and related respiratory conditions . This compound is the R-enantiomer of the racemic form GR 63411B and has shown significant efficacy in improving lung function and reducing airway hyperresponsiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Picumeterol involves several steps, starting from the appropriate precursor compoundsThe reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Picumeterol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert this compound into different derivatives with varying pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Picumeterol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study beta2-adrenergic receptor agonists and their interactions with receptors.
Biology: this compound is used in research to understand the mechanisms of airway smooth muscle relaxation and the role of cyclic AMP in this process.
Medicine: It is studied for its potential use in treating asthma and other respiratory conditions.
Mechanism of Action
Picumeterol exerts its effects by binding to beta2-adrenergic receptors on airway smooth muscle cells. This binding increases intracellular levels of cyclic AMP, leading to the relaxation of smooth muscle and bronchodilation. The compound’s selectivity for beta2-adrenergic receptors ensures that it primarily affects the respiratory system, minimizing side effects on other tissues .
Comparison with Similar Compounds
Similar Compounds
Isoprenaline: A non-selective beta-adrenergic agonist with bronchodilator properties.
Salbutamol: A selective beta2-adrenergic agonist commonly used in asthma treatment.
Salmeterol: A long-acting beta2-adrenergic agonist used for chronic asthma and chronic obstructive pulmonary disease.
Uniqueness of Picumeterol
This compound is unique due to its high selectivity for beta2-adrenergic receptors and its long-lasting effects on airway smooth muscle. Unlike some other beta2-adrenergic agonists, this compound has shown a dissociation between bronchodilator activity and protection against methacholine-induced bronchoconstriction, which may be due to its lower intrinsic activity .
Properties
Molecular Formula |
C21H29Cl2N3O2 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |
InChI |
InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2 |
InChI Key |
NUBLQEKABJXICM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
Origin of Product |
United States |
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